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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydroquinoxaline-d4

Cat. No.: B1257472

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of
deuterated quinoxalines, compounds of significant interest in medicinal chemistry and materials
science. The substitution of hydrogen with deuterium can profoundly influence the
physicochemical and metabolic profiles of these molecules, making a detailed understanding of
their properties essential for research and development. This document summarizes key
gquantitative data, outlines detailed experimental protocols for their synthesis and
characterization, and provides visual representations of experimental workflows.

Core Physical and Chemical Properties

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring,
serves as the structural foundation for a wide array of derivatives with diverse applications.[1]
[2] The introduction of deuterium can alter properties such as metabolic stability, reaction
kinetics, and spectroscopic signatures without significantly changing the molecule's shape or
size.[3][4] These subtle changes can lead to improved pharmacokinetic profiles and reduced
toxicity in drug candidates.[3][4]

General Effects of Deuteration

Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium, can lead
to several changes in the physical properties of organic molecules:
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» Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-
hydrogen (C-H) bond. This difference in bond energy leads to a slower rate of reactions
involving the cleavage of this bond, a phenomenon known as the kinetic isotope effect. In
drug development, this can result in reduced rates of metabolism and a longer biological
half-life.[3][4]

o Physical Properties: Deuteration can cause minor changes in physical characteristics such
as hydrophobicity, acidity, and basicity.[3] For instance, some deuterated compounds have
shown slightly lower lipophilicity (logD) and increased aqueous solubility.[5] It can also lead
to lower melting points and heat of fusion.[5]

e Spectroscopic Properties: The change in mass and vibrational frequencies upon deuteration
leads to distinct signatures in NMR, mass spectrometry, and IR spectroscopy, which are
crucial for the characterization of these compounds.

Quantitative Data Summary

The following tables summarize the available quantitative data for quinoxaline and some of its
deuterated and non-deuterated derivatives. Data for deuterated quinoxalines is sparse in the
literature; therefore, data for the parent quinoxaline and related derivatives are provided for
comparison.

Table 1: General Physical Properties
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Compoun Molecular

d Formula

Melting
Point (°C)

Boiling
Point (°C)

Density
Referenc
(g/mL at

25°C)

Solubility

Quinoxalin
CsHsN2
e

29-32 220-223

Freely

1.124 soluble in

[1]E61[7]

alcohol

2,3-
Diphenylqu  Cz2o0H14N2

inoxaline

127-128 -

- [1][8]

6-Methyl-

1,2,3,4-
CoHi12N2
tetrahydroq

uinoxaline

99.1-102.2 -

- El

(S)-3,6-
Dimethyl-
3,4-
dihydro-
1H-

quinoxalin-

C10H12N20

2-one

128.5-
131.7

- [10]

(S)-3,8-
Dimethyl-
3,4-
dihydro-
1H-

quinoxalin-

C10H12N20

2-one

104.1-
105.4

- [10]

Table 2: Spectroscopic Data (*H and **C NMR) for
Quinoxaline Derivatives

Reported chemical shifts (8) in ppm.
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BENCHE

'H NMR 3C NMR
Compound Solvent Chemical Chemical Reference
Shifts (ppm) Shifts (ppm)
Quinoxaline - - - [11]
Protons on the
pyrazine ring (H-
2, H-3) are highly
deshielded and The carbon
appear as atoms of the
singlets quinoxaline
downfield. scaffold resonate
Protons on the in distinct regions
benzene ring (H-  of the 13C NMR
5/H-8, H-6/H-7) spectrum.[12]
are in the
aromatic region.
[12]
8.20-8.10 (m, 153.6, 141.3,
23 2H), 7.82-7.70  139.2, 130.0,
Diphenylquinoxal CDCls [8]
, (m, 2H), 7.60— 129.9, 129.4,
ne 7.35 (m, 10H) 128.9,128.4
6.41 (d,J=8.0
6-Methyl-1.2.3.4- Hz, 2H, Ar), 6.32  133.7,131.1,

_ (s, 1H, Ar), 3.38 128.3, 119.0,
tetrahydroquinox  CDCls 9]
Aline (s, 3H), 3.38 115.4,114.9,

(brs, 2H, NH), 415, 415, 20.6

2.17 (s, 3H, Me)
(S)-3,6-Dimethyl-  CDCls 8.92 (brs, 1H, 169.5, 133.5, [10]
3,4-dihydro-1H- NH), 6.66 (d, J=  133.2, 123.2,
guinoxalin-2-one 7.8 Hz, 1H, Ar), 120.1, 115.3,

6.56(d,J=7.8 114.7, 51.9,

Hz, 1H, Ar), 6.50 20.9,17.9

(s, 1H, Ar), 3.99

(9, J=6.6 Hz,

1H), 3.79 (brs,
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1H, NH), 2.24 (s,
3H, Me), 1.44 (d,
J =6.6 Hz, 3H,
Me)

Experimental Protocols

Detailed methodologies are crucial for the synthesis and analysis of deuterated quinoxalines.
The following sections provide an overview of key experimental procedures.

Synthesis of Deuterated Quinoxalines

A common method for synthesizing quinoxaline derivatives is the condensation of a 1,2-
dicarbonyl compound with a 1,2-diamino compound.[8] For deuterated analogs, a deuterated
starting material is typically used.

Example: Synthesis of Deuterium-Labeled 2-Quinoxalinecarboxylic Acid-d4 (QCA-d4) and 3-
Methylquinoxaline-2-carboxylic Acid-da (MQCA-d4)[13]

This protocol describes an efficient synthesis using aniline-ds as the labeled starting material.
[13]

o Starting Material: Aniline-ds is used to introduce the deuterium labels.

o Reaction Steps: The synthesis involves a multi-step process, likely beginning with the
diazotization of aniline-ds followed by coupling and cyclization reactions to form the
quinoxaline ring.

 Purification: The final products are purified, for example, by recrystallization.

o Characterization: The chemical structures and isotopic enrichment are confirmed by *H NMR
and mass spectrometry.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a fundamental technique for the structural elucidation of quinoxaline derivatives.[12]

Sample Preparation:[12]
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» Weighing: For *H NMR, 5-25 mg of the compound is typically used. For 3C NMR, a higher
concentration of 50-100 mg is needed.[12]

» Solvent Selection: A suitable deuterated solvent (e.g., CDCls, DMSO-ds) that completely
dissolves the sample is chosen.[12]

e Dissolution: The weighed sample is dissolved in approximately 0.6-0.7 mL of the deuterated
solvent in a clean, dry vial.[12]

o Transfer: The solution is transferred to a high-quality 5 mm NMR tube.
Data Acquisition:[12]

» 1H NMR: Used to determine the number of different proton environments and their splitting
patterns.

e 13C NMR: Provides information on the carbon skeleton of the molecule.

» The specific parameters for data acquisition may need to be optimized based on the
instrument and sample.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and isotopic abundance of
deuterated quinoxalines.[13] High-performance liquid chromatography coupled with tandem
mass spectrometry (LC-MS/MS) is a powerful tool for tracing metabolites of quinoxaline
derivatives.[14]

General Procedure:
o Sample Preparation: Samples are typically dissolved in a suitable solvent.

« lonization: The sample is ionized using an appropriate technigue (e.g., electrospray
ionization - ESI).

o Mass Analysis: The ions are separated based on their mass-to-charge ratio.

o Detection: The detector records the abundance of each ion.
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X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the three-dimensional
structure of the molecule in the solid state.[15]

Procedure:[15]

» Crystal Growth: Single crystals of the quinoxaline derivative are grown. This can be a
challenging step, and crystals may be sensitive to solvent loss.[15]

» Data Collection: X-ray diffraction data are collected at low temperatures (e.g., 100 K) using a
diffractometer.[15]

e Structure Solution and Refinement: The initial structural model is determined and then
refined to fit the experimental data.[15]

Visualizations

The following diagrams illustrate key experimental workflows for the synthesis and
characterization of deuterated quinoxalines.
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Caption: Workflow for the synthesis and characterization of deuterated quinoxalines.
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Caption: Relationship between analytical techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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